molecular formula C11H16N4O B12913847 1-Ethyl-8-methyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one CAS No. 84227-36-1

1-Ethyl-8-methyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one

Cat. No.: B12913847
CAS No.: 84227-36-1
M. Wt: 220.27 g/mol
InChI Key: ONHKIFLLHVZOSM-UHFFFAOYSA-N
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Description

1-Ethyl-8-methyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one is a heterocyclic compound that belongs to the imidazo[1,5-d][1,2,4]triazinone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

The synthesis of 1-Ethyl-8-methyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one typically involves a multi-step process starting from readily available imidazole derivatives. One common synthetic route includes:

Industrial production methods often involve optimizing these steps to ensure high yield and purity while maintaining safety and cost-effectiveness.

Chemical Reactions Analysis

1-Ethyl-8-methyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-8-methyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-8-methyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

1-Ethyl-8-methyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

CAS No.

84227-36-1

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

1-ethyl-8-methyl-6-propyl-3H-imidazo[1,5-d][1,2,4]triazin-4-one

InChI

InChI=1S/C11H16N4O/c1-4-6-9-12-7(3)10-8(5-2)13-14-11(16)15(9)10/h4-6H2,1-3H3,(H,14,16)

InChI Key

ONHKIFLLHVZOSM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C2N1C(=O)NN=C2CC)C

Origin of Product

United States

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